molecular formula C8H8N4O2 B6298797 Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate CAS No. 2306272-96-6

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate

カタログ番号: B6298797
CAS番号: 2306272-96-6
分子量: 192.17 g/mol
InChIキー: JTAZRCHRCYPFTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of pyrazolo[3,4-d]pyrimidine oxides.

    Reduction: Formation of dihydropyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Formation of halogenated pyrazolo[3,4-d]pyrimidine derivatives.

科学的研究の応用

Anticancer Activity

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit potent inhibitory effects against various cancer cell lines.

  • Mechanism of Action : The compound's anticancer activity is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. For instance, derivatives such as compound 1a showed significant inhibitory activity against A549 lung cancer cells with an IC50 value of 2.24 µM, outperforming doxorubicin, a standard chemotherapy agent (IC50 = 9.20 µM) .
  • Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anticancer activity. For example, compound 1d displayed an IC50 of 1.74 µM against MCF-7 breast cancer cells, indicating that specific structural features are crucial for efficacy .

Epidermal Growth Factor Receptor Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.

  • Inhibition Potency : Compounds such as 12b demonstrated remarkable potency against both wild-type EGFR and mutant forms (IC50 values of 0.016 µM and 0.236 µM, respectively). These findings suggest that the pyrazolo[3,4-d]pyrimidine scaffold can be effectively utilized in the design of EGFR inhibitors .
  • Clinical Relevance : Given the role of EGFR in various malignancies and the development of resistance to existing therapies, compounds derived from this scaffold represent promising candidates for further development in clinical settings .

Bruton's Tyrosine Kinase Inhibition

Another significant application of this compound is its use as an irreversible inhibitor of Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies.

  • Research Findings : A study revealed that specific derivatives exhibited potent inhibitory effects on BTK enzyme activity and showed cytotoxicity against TMD8 cells (a model for B-cell malignancies). For instance, compound 5e exhibited moderate tumor growth inhibition in vivo .
  • Potential for Drug Development : The ability to selectively inhibit BTK positions these compounds as potential therapeutic agents for treating hematological cancers and autoimmune diseases .

Structure-Activity Relationships and Synthesis

The synthesis of this compound and its analogs involves various synthetic routes that optimize yield and biological activity.

CompoundSynthesis MethodKey Findings
1aGram-scale synthesis via route DHigh anticancer activity with IC50 values < 10 µM against multiple cancer cell lines
12bDesigned as EGFR inhibitorPotent activity against wild-type and mutant EGFR with IC50 values < 0.5 µM
5eIrreversible BTK inhibitor synthesisModerate efficacy in murine xenograft models

生物活性

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including detailed research findings and data tables.

1. Anticancer Activity

This compound and its derivatives have been shown to exhibit potent anticancer properties through various mechanisms.

The anticancer activity of pyrazolo[3,4-d]pyrimidines is primarily attributed to their ability to inhibit eukaryotic protein kinases. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells. For instance, compound 1a demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the control drug doxorubicin (IC50 = 9.20 µM) .

1.2 Structure-Activity Relationships (SAR)

Studies have explored the structure-activity relationships of various derivatives. For example, modifications in the pyrazolo[3,4-d]pyrimidine scaffold resulted in varying degrees of cytotoxicity across different cancer cell lines (Table 1). Compound 1d exhibited an IC50 of 1.74 µM against MCF-7 breast cancer cells, highlighting the importance of specific structural features for enhanced activity .

CompoundCell LineIC50 (µM)
1aA5492.24
1dMCF-71.74
12bHCT-11619.56
12bA5498.21

1.3 Apoptosis Induction

Flow cytometric analysis has shown that treatment with this compound induces apoptosis in cancer cells by increasing the sub-G1 population, indicating a rise in apoptotic cells .

2. Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of this compound against various bacterial strains.

2.1 Inhibition Studies

In vitro evaluations have demonstrated that pyrazolo[3,4-d]pyrimidines exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested for their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), showing promising results that suggest their potential as dual-action agents in treating infections in cancer patients .

CompoundBacterial StrainMIC (µg/mL)
Compound 1Staphylococcus aureus0.22
Compound 2Escherichia coli0.25

3. Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

  • Case Study A : A study involving a derivative demonstrated a reduction in tumor volume by blocking Bcr-Abl T315I mutant kinase activity in vivo, indicating its therapeutic potential .
  • Case Study B : Another derivative showed significant anti-EGFR activity with an IC50 value of 0.016 µM against wild-type EGFR and notable efficacy against mutant forms .

特性

IUPAC Name

ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-8(13)6-5-3-11-12-7(5)10-4-9-6/h3-4H,2H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAZRCHRCYPFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=NNC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。